2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE
Description
Properties
IUPAC Name |
pyrazin-2-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(16-13-20-5-6-21-16)25-11-9-24(10-12-25)18-17-14-3-1-2-4-15(14)23-26(17)8-7-22-18/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYVWMNXMSGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Piperazine Derivatization: The piperazine moiety is introduced through nucleophilic substitution reactions, often involving the use of pyrazine-2-carbonyl chloride and piperazine.
Construction of the Tetrahydropyrazinoindazole Core: This step involves the cyclization of intermediates to form the tetrahydropyrazinoindazole core, typically under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazine core with a piperazine moiety and an indazole derivative. Its molecular formula is C₁₅H₁₈N₄O, and it has a molecular weight of 286.33 g/mol. The unique structure allows it to interact with biological targets effectively.
Anticancer Activity
Research indicates that compounds similar to 2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE exhibit significant anticancer properties. For instance:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazino[1,2-b]indazole showed promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases associated with tumor growth and proliferation .
Neuropharmacological Potential
The compound has also been studied for its neuropharmacological effects.
- Case Study 2 : In a recent investigation focusing on neurodegenerative diseases, compounds derived from pyrazino[1,2-b]indazole were shown to modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress-induced neuronal damage . These findings suggest potential applications in treating conditions such as Alzheimer's disease.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound.
- Case Study 3 : Research has indicated that pyrazine derivatives can inhibit the growth of various bacterial strains. A specific study highlighted the effectiveness of related compounds against resistant strains of Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger therapeutic responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Pyrazino[1,2-b]indazoles
- Target Compound : Synthesized via tandem carbon-nitrogen bond formation and intramolecular cyclization, with a piperazine-carbonyl-pyrazine side chain .
- Pyrazino[1,2-b]indazole Derivatives: Synthesized via catalyst-free intermolecular annulation of indazole aldehydes with propargylic amines. These derivatives lack the piperazine-carbonyl-pyrazine moiety but exhibit antifungal activity .
Pyrimido[1,2-b]indazoles
- Trifluoromethylated Pyrimido[1,2-b]indazoles: Feature a pyrimidine ring instead of pyrazine. Synthesized via cyclocondensation of 3-aminobenzothiazoles with ketoesters, followed by Suzuki-Miyaura cross-coupling. The trifluoromethyl group enhances metabolic stability and lipophilicity .
Imidazo[1,2-b]pyridazine-Indazole Hybrids
- Kinase Inhibitors : Combine imidazo[1,2-b]pyridazine scaffolds with indazole substituents. Substituent position (C3, C4, or C7 of indazole) modulates steric/electronic properties and kinase inhibition potency .
Pharmacological Activity Comparison
Key Structural Differentiators
- Piperazine-Carbonyl-Pyrazine Side Chain : Unique to the target compound, this moiety enhances solubility and enables modular derivatization .
- Fused Ring Systems: Pyrimidoindazoles (pyrimidine) vs. pyrazinoindazoles (pyrazine) exhibit distinct electronic profiles, affecting binding to hydrophobic enzyme pockets .
- Substituent Flexibility : Imidazo[1,2-b]pyridazines allow indazole substitution at multiple positions (C3, C4, C7), enabling precise activity optimization .
Biological Activity
The compound 2-(4-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERAZINE-1-CARBONYL)PYRAZINE is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, particularly focusing on its anti-tubercular properties and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.32 g/mol
The compound contains a pyrazinoindazole moiety linked to a piperazine ring, which is known for enhancing biological activity in various drug candidates.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of derivatives related to this compound. A series of substituted piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis (MTB), with some exhibiting significant anti-tubercular activity. For example:
- Compound 6e showed an IC50 of 1.35 μM and an IC90 of 3.73 μM against MTB H37Ra, indicating strong inhibitory effects.
- Other derivatives demonstrated varying degrees of activity with IC50 values ranging from 1.35 to 2.18 μM .
Table 1: Anti-Tubercular Activity of Selected Compounds
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.50 | 4.00 |
| 6e | 1.35 | 3.73 |
| 6h | 2.00 | 4.50 |
| 7e | 2.18 | 5.00 |
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney cells (HEK-293) indicated that the most active compounds were non-toxic, suggesting a favorable safety profile for further development .
The mechanism through which these compounds exert their anti-tubercular effects is believed to involve inhibition of specific metabolic pathways in Mycobacterium tuberculosis. Molecular docking studies suggest that these compounds may interact with key enzymatic targets within the bacteria, enhancing their efficacy .
Other Biological Activities
In addition to their anti-tubercular properties, related compounds have been investigated for various other biological activities:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against hepatoma and colon cancer cells .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against a range of pathogens, although further research is needed to substantiate these findings .
Case Studies
- Study on Pyrazinamide Derivatives : A study focused on synthesizing and evaluating pyrazinamide derivatives found that certain modifications led to enhanced anti-mycobacterial activity compared to standard treatments .
- Anticancer Efficacy Assessment : Research conducted on similar piperazine-based compounds revealed significant anticancer properties against various cell lines, supporting the versatility of this chemical scaffold in drug design .
Q & A
Q. What are the primary synthetic routes for preparing 2-(4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine-1-carbonyl)pyrazine?
The compound can be synthesized via intramolecular cyclization of intermediates containing a carbonyl group. For example, indazole derivatives with a carbonyl-functionalized side chain undergo nucleophilic attack to form the fused pyrazine ring . A traceless solid-phase synthesis method has also been reported, leveraging tandem reactions of sulfonamides to generate the pyrazinoindazole core . Key steps include:
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and crystallographic techniques are critical:
Q. What reaction mechanisms enable the formation of the pyrazino[1,2-b]indazole core?
The fused pyrazine ring forms via intramolecular nucleophilic attack. For example, carbonyl-activated intermediates undergo cyclization when heated, with the nucleophile (e.g., amine or hydroxyl group) on the R1 side-chain attacking the electrophilic carbon adjacent to the indazole nitrogen . This step is often rate-determining and sensitive to solvent polarity .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with competing rearrangement pathways?
Competing rearrangements (e.g., formation of imidazo[1,2-b]indazoles) are mitigated by:
- pH control : Neutral conditions favor pyrazinoindazole cyclization over imidazole rearrangement .
- Temperature modulation : Lower temperatures (50–80°C) reduce side reactions .
- Protecting groups : Use of nitrobenzyl or sulfonyl groups to block undesired nucleophilic sites .
| Optimization Parameter | Effect on Yield | Evidence |
|---|---|---|
| Neutral pH | ↑ Pyrazinoindazole | |
| Reflux in DMFA | ↑ Cyclization rate | |
| Anhydrous conditions | ↓ Hydrolysis |
Q. How do data contradictions arise in spectroscopic vs. computational structural predictions?
Discrepancies often occur in:
- Tautomerism : Pyrazine rings exhibit keto-enol tautomerism, altering NMR chemical shifts vs. DFT-calculated geometries .
- Crystal packing effects : X-ray structures may show non-planar conformations due to piperazine-carbonyi flexibility, conflicting with gas-phase computational models . Resolution requires hybrid approaches:
- Compare experimental (XRD) and DFT-optimized structures.
- Use solvent-effect simulations to model solution-phase behavior .
Q. What strategies address low reactivity in multicomponent reactions involving pyrazinoindazoles?
Low reactivity is tackled via:
- Catalysis : Lewis acids (e.g., ZnCl₂) activate carbonyl groups for nucleophilic attack .
- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30-minute vs. 24-hour reflux) .
- Pre-functionalized building blocks : Use of cyclic enamineones or dicarbonyl compounds to streamline ring closure .
Methodological Challenges and Solutions
Q. How are isomeric byproducts resolved during synthesis?
Isomeric N-oxides (e.g., N-1 vs. N-4 pyrazine oxides) are separated via:
- Chromatography : HPLC with polar stationary phases (e.g., C18) .
- Crystallization : Differential solubility in ethanol/water mixtures .
Q. What computational tools predict the compound’s biological activity?
- Molecular docking : Screens binding affinity to targets (e.g., kinases) using PyRx or AutoDock.
- QSAR models : Correlate substituent effects (e.g., piperazine carbonyi groups) with antiproliferative activity .
- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
